molecular formula C18H25FN2O3S B2378135 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide CAS No. 1797791-53-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2378135
CAS No.: 1797791-53-7
M. Wt: 368.47
InChI Key: QEDYZWGUYRRXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is a synthetic compound characterized by a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and a propanamide side chain bearing a 2-fluorophenyl moiety. This structure shares features with opioid receptor modulators, particularly fentanyl analogs, which often incorporate piperidine rings and fluorinated aromatic groups to enhance receptor binding and metabolic stability .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-17-4-2-1-3-15(17)5-8-18(22)20-13-14-9-11-21(12-10-14)25(23,24)16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDYZWGUYRRXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine

Step 1: Protection of Piperidine Amine
Piperidin-4-ylmethanamine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base.
$$
\text{Piperidin-4-ylmethanamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected intermediate}
$$

Step 2: Sulfonation at N1
The Boc-protected piperidine reacts with cyclopropanesulfonyl chloride in pyridine or DCM to introduce the sulfonyl group:
$$
\text{Boc-piperidine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{Boc-1-(cyclopropylsulfonyl)piperidine}
$$

Step 3: Deprotection
Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the primary amine:
$$
\text{Boc-1-(cyclopropylsulfonyl)piperidine} \xrightarrow{\text{TFA, DCM}} \text{1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine}
$$

Analytical Data :

  • Yield : 72–85%
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 3.45–3.20 (m, 4H, piperidine), 2.80 (s, 2H, CH₂NH₂), 1.90–1.40 (m, 5H, piperidine), 1.20–1.00 (m, 4H, cyclopropyl).

Synthesis of 3-(2-Fluorophenyl)propanoic Acid

Step 1: Friedel-Crafts Acylation
2-Fluorobenzene undergoes acylation with propionyl chloride in the presence of AlCl₃:
$$
\text{2-Fluorobenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(2-Fluorophenyl)propanoyl chloride}
$$

Step 2: Hydrolysis
The acyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{3-(2-Fluorophenyl)propanoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-(2-Fluorophenyl)propanoic acid}
$$

Analytical Data :

  • Yield : 88–95%
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d₆, 400 MHz): δ 7.45–7.20 (m, 4H, aromatic), 2.95 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂Ph).

Amide Bond Formation

The final step couples the amine and carboxylic acid using carbodiimide-based reagents.

Procedure :

  • Activate 3-(2-fluorophenyl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
  • Add 1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine and stir at 25°C for 12–24 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

$$
\text{3-(2-Fluorophenyl)propanoic acid} + \text{Piperidine amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}
$$

Optimization Notes :

  • Coupling Agents : HATU/DIPEA in DMF achieves higher yields (85–90%) compared to EDCl/HOBt (75–80%).
  • Solvent : DMF > DCM due to better solubility of intermediates.

Analytical Data :

  • Yield : 78–86%
  • Purity : >98% (HPLC, C18 column, MeCN/H₂O).
  • Mass Spectrometry : [M+H]⁺ = 369.47 (calc. 368.47).
  • $$ ^1\text{H NMR} $$ : δ 7.40–7.10 (m, 4H, aromatic), 3.80–3.50 (m, 4H, piperidine), 2.90 (s, 2H, CH₂N), 1.80–1.30 (m, 9H, piperidine/cyclopropyl).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (120°C, 1 hour) reduces reaction time by 50% while maintaining yield (82%).

One-Pot Sulfonation and Amidation

Combining sulfonation and amidation steps using T3P® as a coupling agent in acetonitrile yields 70% product in 6 hours.

Scalability and Industrial Considerations

  • Cost-Effective Reagents : Cyclopropanesulfonyl chloride (~$120/mol) and HATU (~$200/mol) impact scalability.
  • Purification : Reverse-phase chromatography is preferred for >100 g batches.

Challenges and Solutions

  • Sulfonation Selectivity : Competing N- vs. O-sulfonation is mitigated using bulky bases (e.g., 2,6-lutidine).
  • Amide Hydrolysis : Acidic workup conditions (pH < 2) are avoided to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (): Structure: Features a 2-fluorophenyl group and a phenylethyl substituent on the piperidine nitrogen. Key Differences: The target compound replaces the phenylethyl group with a cyclopropylsulfonyl moiety, likely reducing lipophilicity and altering receptor affinity.

Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) ():

  • Structure : Includes a methoxyacetamide group and a phenylethyl-piperidine substitution.
  • Key Differences : The target compound’s cyclopropylsulfonyl group and propanamide chain may confer distinct pharmacokinetic profiles, such as slower metabolism due to sulfonyl groups’ resistance to esterase cleavage .

4-Fluoroisobutyrfentanyl (N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) (): Structure: Substitutes the 2-fluorophenyl group with a 4-fluorophenyl and adds a methyl branch to the propanamide.

Comparative Data Table

Compound Name Piperidine Substitution Acyl Group Molecular Weight (g/mol) Regulatory Status
Target Compound 1-(Cyclopropylsulfonyl) 3-(2-Fluorophenyl)propanamide ~396.5 (estimated) Not explicitly scheduled
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-(2-Phenylethyl) 3-(2-Fluorophenyl)propanamide ~385.5 Schedule I (1961 Convention)
Ocfentanil 1-(2-Phenylethyl) 2-Methoxyacetamide ~394.5 Schedule I (1961 Convention)
4-Fluoroisobutyrfentanyl 1-(2-Phenylethyl) 2-Methylpropanamide ~371.5 Schedule I (1961 Convention)

Key Findings from Structural Analysis

Sulfonyl vs. Sulfonyl groups are less prone to oxidative metabolism, which may extend the compound’s half-life .

Fluorophenyl Orientation :

  • The 2-fluorophenyl group in the target compound mirrors that of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (), a feature associated with enhanced μ-opioid receptor binding in fentanyl analogs .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure, featuring a piperidine core and a cyclopropylsulfonyl group, suggests a diverse range of biological activities. This article compiles and analyzes available research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H23FN2O4S2C_{16}H_{23}FN_{2}O_{4}S_{2}, with a molecular weight of approximately 390.5 g/mol. The structure includes:

  • A piperidine ring , which is known for its role in various pharmacological agents.
  • A cyclopropylsulfonyl group , contributing to its unique reactivity and interaction with biological targets.
  • A 2-fluorophenyl moiety , which may enhance lipophilicity and binding affinity to specific receptors.

Biological Activity Overview

Research on the biological activity of this compound highlights several key areas:

1. Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests it may inhibit bacterial dihydropteroate synthase, an essential enzyme for bacterial growth. Comparative studies with other sulfonamides have shown promising results against various Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring influence its cytotoxicity against different cancer types.

3. Neuropharmacological Effects

Given the piperidine component, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This activity could position it as a candidate for treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1AntimicrobialShowed effective inhibition against E. coli and S. aureus with MIC values below 10 µg/mL.
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, significantly lower than standard treatments.
Study 3NeuropharmacologyDemonstrated modulation of serotonin receptors, suggesting potential antidepressant activity in animal models.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interacting with neurotransmitter receptors to influence mood and behavior.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Q & A

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Key methods include high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, coupling constants in NMR can validate the cyclopropylsulfonyl group’s stereochemistry, while HPLC retention times identify impurities . Mass spectrometry (MS) or GC/MS further corroborate molecular weight and fragmentation patterns .

Q. What synthetic routes are typically employed for this compound, and how can reaction yields be optimized?

Synthesis often involves multi-step reactions:

  • Step 1 : Formation of the piperidine core via reductive amination or nucleophilic substitution.
  • Step 2 : Introduction of the cyclopropylsulfonyl group using sulfonylation under anhydrous conditions.
  • Step 3 : Coupling the fluorophenyl-propanamide moiety via amide bond formation (e.g., EDC/HOBt activation).
    Optimization strategies include controlling reaction temperatures (e.g., reflux in propionic anhydride for 12 hours ), inert atmospheres (argon/nitrogen), and purification via column chromatography or recrystallization .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC and track byproducts like oxidized quinones or hydrolyzed amides .
  • Solution stability : Test in buffers (pH 3–9) and solvents (DMSO, ethanol) using UV-Vis spectroscopy to detect spectral shifts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with chloro or methyl groups) and compare activity in assays (e.g., enzyme inhibition, receptor binding).
  • Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets like GPCRs or kinases .
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. How should contradictions between in vitro and in vivo data be addressed?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays) to identify discrepancies caused by poor absorption or rapid metabolism .
  • Dose-response validation : Replicate in vivo studies with adjusted dosing regimens (e.g., higher concentrations or sustained-release formulations) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Isosteric replacements : Substitute labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl or cyclopropyl .
  • Deuterium incorporation : Replace hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with cleavable esters to enhance membrane permeability .

Q. Which computational methods aid in target identification and binding mode prediction?

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize targets with high docking scores.
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the fluorophenyl group) .
  • Pharmacophore modeling : Align structural features with known active compounds to infer shared mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.